Diethyl 2-isocyanatopentanedioate

Descripción general

Descripción

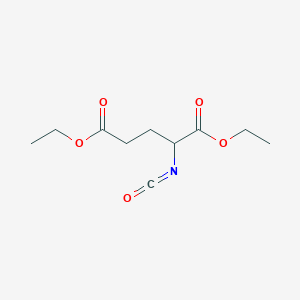

Diethyl 2-isocyanatopentanedioate is an organic compound with the molecular formula C10H15NO5. It is also known as diethyl 2-isocyanatoglutarate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a pentanedioate backbone. It is primarily used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-isocyanatopentanedioate can be synthesized through the reaction of diethyl 2-aminopentanedioate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent. The general reaction scheme is as follows:

[ \text{Diethyl 2-aminopentanedioate} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with stringent safety measures in place due to the hazardous nature of phosgene.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-isocyanatopentanedioate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Diethyl 2-isocyanatopentanedioate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is crucial in developing drugs targeting metabolic disorders and other health conditions.

Key Insights:

- Intermediate in Drug Synthesis: The compound is involved in synthesizing various drug candidates, particularly those aimed at treating metabolic diseases.

- Case Study: A study highlighted its use in synthesizing novel compounds that exhibit anti-cancer properties by modifying existing drug structures to enhance efficacy and reduce side effects .

Bioconjugation

In bioconjugation processes, this compound facilitates the formation of stable linkages between biomolecules. This application is essential for improving drug delivery systems and targeted therapies.

Key Insights:

- Enhanced Drug Delivery: The compound's reactivity allows for the efficient attachment of drugs to carrier molecules, improving their bioavailability.

- Case Study: Research demonstrated the successful use of this compound to create conjugates that target specific cancer cells, resulting in increased therapeutic efficacy while minimizing off-target effects .

Polymer Chemistry

This compound is employed in polymer chemistry to produce specialty polymers with unique properties.

Key Insights:

- Polymer Production: It contributes to developing polymers that exhibit enhanced flexibility and thermal stability.

- Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Flexibility | High |

| Thermal Stability | Improved |

| Chemical Resistance | Enhanced |

Analytical Chemistry

The compound serves as a reagent for the derivatization of amino acids and other compounds, aiding in their accurate analysis and quantification.

Key Insights:

- Reagent for Derivatization: Its ability to react with amines makes it valuable in preparing samples for chromatographic analysis.

- Case Study: An analytical method utilizing this compound for amino acid quantification showed improved sensitivity and specificity compared to traditional methods .

Environmental Science

In environmental science, this compound is applied in studies related to the degradation of pollutants.

Key Insights:

- Pollutant Degradation Studies: The compound aids in developing methods for environmental remediation by facilitating the breakdown of hazardous substances.

- Case Study: Research has shown its effectiveness in degrading certain organic pollutants in water, contributing to cleaner environmental practices .

Mecanismo De Acción

The mechanism of action of diethyl 2-isocyanatopentanedioate primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and the synthesis of bioactive compounds.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl 2-aminopentanedioate: The precursor used in the synthesis of diethyl 2-isocyanatopentanedioate.

Diethyl 2-isocyanatobutanedioate: A similar compound with a shorter carbon chain.

Diethyl 2-isocyanatohexanedioate: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the isocyanate group on a pentanedioate backbone. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Actividad Biológica

Diethyl 2-isocyanatopentanedioate, a compound classified under isocyanates, has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its potential applications in medicinal chemistry and biochemistry.

This compound is characterized by the presence of an isocyanate functional group (-N=C=O) attached to a pentanedioic acid backbone. Its molecular formula is CHNO, and it has a molecular weight of 214.22 g/mol. The compound is typically synthesized through the reaction of diethyl malonate with phosgene or other isocyanate precursors.

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Nucleophiles : Isocyanates are known to react with nucleophilic sites in proteins, leading to the formation of carbamates. This reactivity can modify protein function and influence cellular signaling pathways.

- Antitumor Activity : Studies have indicated that derivatives of isocyanates exhibit significant antitumor properties. For instance, this compound has been shown to enhance the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells .

- Immune Modulation : Isocyanates may also play a role in modulating the immune response, potentially improving outcomes in cancer treatments when used in combination with other therapeutic agents .

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Efficacy : In a study examining the effects of this compound in conjunction with docetaxel (DTX), it was found that the compound significantly enhanced the drug's antitumor activity against MCF-7 xenograft tumors. The dual-drug conjugate demonstrated superior tumor reduction compared to DTX alone, indicating a synergistic effect .

- Mechanistic Insights : Research highlighted that this compound influences cell cycle regulation and apoptosis pathways. Specifically, it was observed that treatment led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cells .

- Toxicological Considerations : While the compound exhibits beneficial biological activities, it is essential to note its potential toxicity. Isocyanates can cause respiratory and skin sensitization; thus, safety assessments are critical when considering therapeutic applications .

Propiedades

IUPAC Name |

diethyl 2-isocyanatopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTLQVZEVNEAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325635 | |

| Record name | Diethyl N-(oxomethylidene)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-23-0 | |

| Record name | Pentanedioic acid, 2-isocyanato-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 514228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17046-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl N-(oxomethylidene)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.